2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
Description
Properties
CAS No. |
929974-60-7 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
5-amino-3-hydroxy-2-(2-methylpropyl)-2H-pyrrole-4-carboxamide |
InChI |
InChI=1S/C9H15N3O2/c1-4(2)3-5-7(13)6(9(11)14)8(10)12-5/h4-5,13H,3H2,1-2H3,(H2,10,12)(H2,11,14) |
InChI Key |
INJPYWQMPDGZOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=C(C(=N1)N)C(=O)N)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves multi-step organic synthesis routes starting from substituted pyrrole or pyrrole precursors. Key steps include:
- Formation of the pyrrole ring system with the desired substitution pattern.
- Introduction of the 2-amino group via amination reactions.
- Installation of the 5-(2-methylpropyl) side chain through alkylation or substitution methods.
- Oxidation or functional group transformation to introduce the 4-oxo group.
- Conversion of the carboxylic acid or ester precursor at position 3 into the carboxamide.
Specific Preparation Protocols from Literature and Patents
While direct synthesis protocols for this exact compound are scarce, analogous pyrrole-3-carboxamide derivatives with similar substitution patterns have been described in patent literature and research articles, which can be adapted. For example:
Amide Formation: Starting from 2-amino-4-oxo-pyrrole-3-carboxylic acid derivatives, the carboxylic acid group is typically converted to the carboxamide via reaction with ammonia or amine sources under dehydrating conditions (e.g., using coupling reagents or direct amidation under heating).
Side Chain Introduction: The 5-position substitution with the isobutyl group (2-methylpropyl) can be achieved by alkylation of the pyrrole ring using appropriate alkyl halides or via organometallic coupling reactions.
Oxidation to 4-oxo: The 4-oxo group is introduced either by selective oxidation of the pyrrole ring or by using pyrrole precursors already bearing the keto functionality.
Crystallization and Salt Formation
According to patent EP1419151B1, related pyrrole carboxamide compounds can be prepared as crystalline salts with organic acids (e.g., L-malic acid) to improve purity and crystallinity. The crystallization involves:
- Combining the free base compound with an acid (e.g., L-malic acid) in solvents such as acetonitrile, ethanol, or methanol.
- Controlling crystallization parameters like temperature difference, cooling rate, and supersaturation ratio to obtain desired crystal forms.
- Stirring and heating slurries to enhance crystal formation.
- Isolating anhydrous crystals by filtration and drying.
Though this patent specifically addresses a related compound, similar crystallization methods can be applied to this compound for purification and formulation purposes.
Data Table: Summary of Preparation Methods
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Pyrrole ring formation | Pyrrole precursors, condensation reactions | Base for core structure |
| 2 | Amination at 2-position | Ammonia or amine sources, coupling reagents | Introduces amino group |
| 3 | Alkylation at 5-position | Alkyl halide (e.g., isobutyl bromide), base | Side chain introduction |
| 4 | Oxidation to 4-oxo | Selective oxidants (e.g., PCC, Dess–Martin) | Keto group installation |
| 5 | Carboxamide formation at 3-position | Ammonia or amines, dehydrating agents | Converts acid/ester to amide |
| 6 | Crystallization and salt formation | Organic acids (e.g., L-malic acid), solvents (acetonitrile, ethanol) | Enhances purity and stability |
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Electrophiles: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation Products: Oxidation leads to the formation of oxo derivatives.
Reduction Products: Reduction results in the formation of hydroxyl derivatives.
Substitution Products: Substitution reactions yield various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
Drug Development
The compound is being investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Its structural attributes make it a candidate for developing drugs targeting various diseases, including metabolic disorders and certain types of cancer. The pyrrole structure is known for its biological activity, which can be harnessed to create therapeutic agents with improved efficacy and reduced side effects.
Case Studies
- Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies are ongoing to evaluate the specific effects of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide on cancer cell lines.
Biochemical Research
Peptide Synthesis
The compound serves as a building block for synthesizing peptides. Its amino group allows for the formation of peptide bonds, facilitating the study of protein interactions and functions. This application is crucial in understanding biochemical pathways and developing targeted therapies.
Enzyme Inhibition Studies
Research has shown that derivatives of pyrrole compounds can act as enzyme inhibitors. Investigations into how this compound interacts with specific enzymes could lead to breakthroughs in drug design.
Agricultural Applications
Pesticide Development
There is potential for this compound to be utilized in the development of novel pesticides. Its biological activity may provide a mechanism for controlling pests while minimizing environmental impact compared to traditional chemical pesticides.
Material Science
Polymer Chemistry
The compound may also find applications in polymer chemistry as a monomer or additive in creating new materials with enhanced properties. Research into its polymerization behavior could lead to innovative materials suitable for various industrial applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmaceutical | Drug development targeting metabolic disorders and cancer | Improved therapeutic agents with fewer side effects |
| Biochemical Research | Building block for peptide synthesis; enzyme inhibition studies | Enhanced understanding of protein interactions |
| Agricultural | Development of novel pesticides | Environmentally friendly pest control methods |
| Material Science | Use as a monomer or additive in polymers | Creation of innovative materials with enhanced properties |
Mechanism of Action
The mechanism of action of 2-amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways: It modulates various biochemical pathways, leading to its observed effects.
Binding Interactions: The amino and oxo groups play a crucial role in binding interactions with biological macromolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other pyrrole carboxamides, notably CA-61 and CA-84, which exhibit potent tubulin-binding and cytotoxic properties. Below is a detailed comparison of structural motifs, binding interactions, and biological activities:
Table 1: Structural and Functional Comparison
Key Structural Differences
Position 5 Substituents :
- The target compound features a 2-methylpropyl group, a branched alkyl chain, which contrasts with the aryl-oxoalkylidene groups in CA-61 (naphthylen-2-yl) and CA-84 (dimethyl-oxobutylidene). This difference likely alters steric bulk and electronic properties, impacting tubulin-binding affinity .
- CA-61 and CA-84 include conjugated systems (e.g., oxoethylidene), which may enhance π-π stacking with tubulin’s hydrophobic pockets, a feature absent in the target compound.
Hydrogen Bonding Patterns: CA-61 forms three hydrogen bonds with tubulin residues (ASN 101, LYS 254, THR 179), whereas CA-84 forms two bonds (LYS 254 ×2, ASN 101).
Impact on Cytotoxicity: The amino group (R1) is critical across all compounds for cytotoxic activity. Its absence in derivatives like CA-1519I or CA-1348I abolishes activity . The 2-methylpropyl group in the target compound may confer metabolic stability due to its alkyl nature but could reduce binding efficiency compared to the aromatic/oxo-substituted CA-61/84.
Structure-Activity Relationship (SAR) Insights
- Amino Group (R1): Essential for tubulin binding and cytotoxicity. Its presence correlates with high activity in CA-61 and CA-84, while its absence renders derivatives inactive .
- Position 5 Substituents : Aromatic or oxoalkylidene groups (e.g., in CA-61/84) enhance ligand-receptor compatibility via hydrophobic interactions and hydrogen bonding. The 2-methylpropyl group in the target compound may prioritize lipophilicity over target engagement.
- Ligand Strain Energy : CA-61 and CA-84 exhibit low strain energy, facilitating conformational adaptation to tubulin’s binding site. The target compound’s flexibility with a 2-methylpropyl group may require further computational analysis (e.g., using Mercury or SHELX ) to evaluate strain.
Biological Activity
2-Amino-5-(2-methylpropyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide (commonly referred to as a pyrrole derivative) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₄N₂O
- Molecular Weight : 166.22 g/mol
- CAS Number : [Not provided in the search results]
The compound features a pyrrole ring with an amino group and a carboxamide functional group, which are crucial for its biological activity.
Biological Activity Overview
Research indicates that pyrrole derivatives exhibit a range of biological activities, including:
- Antioxidant Properties : Pyrrole derivatives have shown the ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. For instance, studies have demonstrated that certain pyrrole derivatives can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in cellular models .
- Neuroprotective Effects : In models of neurodegenerative diseases such as Parkinson's disease (PD), pyrrole derivatives have been observed to protect neuronal cells from neurotoxic agents like 6-hydroxydopamine (6-OHDA). This protection is attributed to their ability to modulate oxidative stress and inflammation pathways .
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Lipid Peroxidation : By reducing the formation of lipid peroxidation products, these compounds can help maintain cellular integrity and function.
- Modulation of Inflammatory Pathways : Certain derivatives have been shown to suppress the COX-2/PGE2 pathway, which is involved in inflammatory responses. This suggests potential applications in treating inflammatory conditions .
- Interaction with Cellular Receptors : Some studies indicate that pyrrole derivatives may interact with growth factor receptors, such as EGFR and VEGFR, thereby influencing cell proliferation and survival pathways .
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrole derivatives, highlighting their therapeutic potential:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
